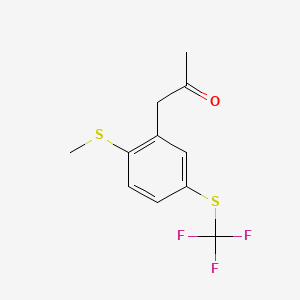
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3OS2. This compound is characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the methylthio and trifluoromethylthio groups onto a phenyl ring. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent. The reaction can be promoted under visible light irradiation, allowing for the formation of the desired product under photoredox catalyst-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethylthio group can participate in electron donor-acceptor (EDA) complexes, leading to single electron transfer (SET) reactions under specific conditions . These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring
Propriétés
Formule moléculaire |
C11H11F3OS2 |
|---|---|
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS2/c1-7(15)5-8-6-9(17-11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3 |
Clé InChI |
YYCLHKOYWJWFHL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


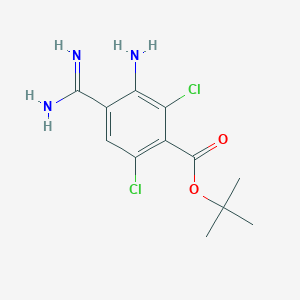

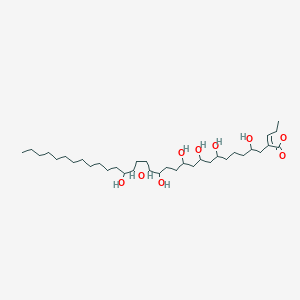
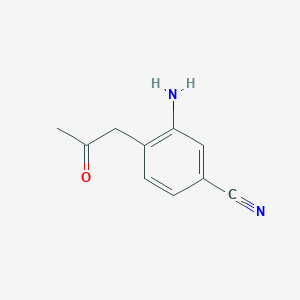
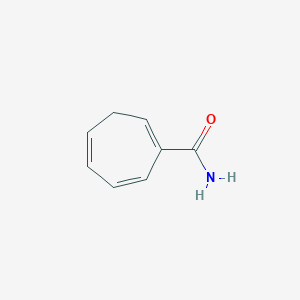

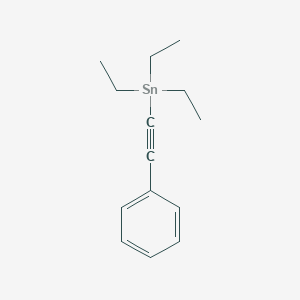


![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
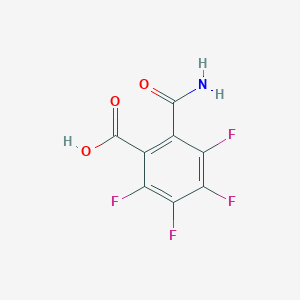
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)


